6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Beschreibung
This compound belongs to the thiazolo[3,2-a]pyrimidinone class, a heterocyclic framework known for its pharmacological relevance. Its structure integrates a fused thiazole-pyrimidinone core with 6,7-dimethyl substituents, a 2-oxoethyl chain, and a piperidine moiety linked to a 1,3,4-oxadiazole-thiophene hybrid. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives reported for antimicrobial, anti-inflammatory, and kinase-modulating activities .
Eigenschaften
IUPAC Name |
6,7-dimethyl-3-[2-oxo-2-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S2/c1-12-13(2)22-21-26(20(12)28)16(11-31-21)8-17(27)25-6-3-4-14(9-25)18-23-24-19(29-18)15-5-7-30-10-15/h5,7,10,14,16H,3-4,6,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFZJLQSYTDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (CAS#: 1797579-85-1) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 457.6 g/mol. The compound contains multiple functional groups including oxadiazole and thiazole moieties, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O3S2 |
| Molecular Weight | 457.6 g/mol |
| CAS Number | 1797579-85-1 |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiazole structures exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The specific compound has been investigated for its anti-tubercular activity and cytotoxic effects against various cancer cell lines.
Anti-Tubercular Activity
A study focused on the design and synthesis of related compounds demonstrated that certain derivatives exhibited significant anti-tubercular activity against Mycobacterium tuberculosis strains. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM , indicating potent inhibitory effects against the bacteria responsible for tuberculosis . The presence of the oxadiazole group is particularly noted for enhancing this activity.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of similar compounds on human cell lines. For instance, derivatives were tested against HEK-293 cells with results indicating low toxicity levels . This suggests that the compound could be further developed as a therapeutic agent with a favorable safety profile.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that the oxadiazole and thiazole rings may interact with various biological targets:
- Inhibition of Enzymes : Compounds with similar structures have shown inhibitory activity against enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .
- Molecular Docking Studies : Computational studies have indicated potential binding affinities to various targets, supporting the hypothesis that these compounds can modulate biological pathways effectively .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Oxadiazole Derivatives : A comprehensive review identified several oxadiazole derivatives with significant anticancer properties, showing IC50 values in the micromolar range across multiple cancer cell lines . These findings underscore the potential of incorporating oxadiazole into new drug candidates.
- Thiazole Compounds in Drug Development : Research has shown that thiazole-containing compounds often display anti-inflammatory and analgesic properties, suggesting that modifications to the thiazole structure may enhance these effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from the literature:
Structural and Functional Analogues
Key Comparisons
- Core Heterocycles: The thiazolo[3,2-a]pyrimidinone core in the target compound is structurally distinct from thienopyrimidines () and triazolo-thiadiazines (). Thieno[2,3-d]pyrimidines () exhibit similar antimicrobial activity but lack the piperidine-oxadiazole-thiophene motif, which may confer broader target specificity in the target compound.
- Substituent Effects: The 1,3,4-oxadiazole group, present in both the target compound and thienopyrimidines (), is known for improving metabolic stability and hydrogen-bonding interactions with biological targets . The piperidine linker may enhance solubility relative to wholly aromatic analogs, as seen in ethyl thiazolo[3,2-a]pyrimidines (–8), which rely on ester groups for solubility modulation.
- Biological Activity: Thienopyrimidine-2,4-diones () show marked antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), suggesting the target compound’s oxadiazole-thiophene system could similarly disrupt bacterial membranes or enzymes .
- Physicochemical Properties: High melting points (>200°C) observed in thienopyrimidines () and ethyl thiazolo[3,2-a]pyrimidines (–8) suggest the target compound’s rigid heterocyclic core may confer similar thermal stability. SwissADME predictions for triazolo-thiadiazines () (logP ~3.8, moderate solubility) imply the target compound’s piperidine and oxadiazole groups could lower logP (predicted ~3.0–3.5) relative to wholly aromatic analogs, improving bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
